2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of biologically active molecules. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 2-position and a keto group at the 7-position.
Preparation Methods
The synthesis of 2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further transformed into this compound through intramolecular cyclization .
Chemical Reactions Analysis
2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For instance, the compound can undergo nucleophilic substitution reactions with amines to form amino-substituted derivatives. Oxidation reactions can be performed using agents like potassium permanganate, leading to the formation of oxidized products. Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives .
Scientific Research Applications
2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer treatment. The compound has shown potential as an inhibitor of various tyrosine kinases, including Src, EGFR, and Abl kinases . Additionally, it has applications in the treatment of diseases such as arthritis, hepatitis C, and type II diabetes due to its ability to inhibit specific enzymes and receptors .
Mechanism of Action
The mechanism of action of 2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific molecular targets, such as tyrosine kinases. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other pyridopyrimidine derivatives, such as 4-amino-6-chloropyrido[2,3-d]pyrimidine and 7-amino-4-chloropyrido[2,3-d]pyrimidine. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and selectivity. The unique substitution pattern of this compound, particularly the presence of the chlorine atom at the 2-position, contributes to its distinct pharmacological properties and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-chloro-8H-pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-9-3-4-1-2-5(12)10-6(4)11-7/h1-3H,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHXLKOBFXCNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC(=NC=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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